3-Trifluoromethyl-beta, beta-difluorophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethyl-beta, beta-difluorophenethylamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and difluorophenethyl groups. This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability and resistance to metabolic degradation. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and chemical stability, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-beta, beta-difluorophenethylamine typically involves the introduction of trifluoromethyl and difluorophenethyl groups into a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-beta, beta-difluorophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOMe, KOtBu, DMF
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenethylamines
Scientific Research Applications
3-Trifluoromethyl-beta, beta-difluorophenethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Studied for its potential as a bioactive molecule due to its enhanced stability and resistance to metabolic degradation.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-beta, beta-difluorophenethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluorophenethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethylphenethylamine
- 3,4-Difluorophenethylamine
- 3-Trifluoromethyl-4-fluorophenethylamine
Comparison
Compared to similar compounds, 3-Trifluoromethyl-beta, beta-difluorophenethylamine exhibits unique properties due to the presence of both trifluoromethyl and difluorophenethyl groups. This dual fluorination enhances its chemical stability, metabolic resistance, and biological activity. While other compounds may possess one or the other fluorinated group, the combination in this compound provides a synergistic effect, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H8F5N |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4H,5,15H2 |
InChI Key |
OHOSQEFCKKLTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.